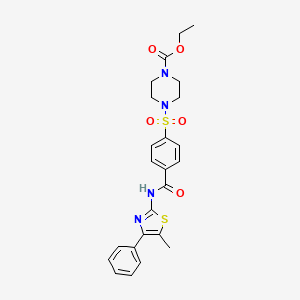

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-13-15-28(16-14-27)35(31,32)20-11-9-19(10-12-20)22(29)26-23-25-21(17(2)34-23)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEGQWQBQHHGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity. For instance, thiazole derivatives with antimicrobial activity might interfere with bacterial cell wall synthesis, while those with antitumor activity might inhibit cell proliferation pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution in the body. The metabolism and excretion would depend on the specific chemical structure of the compound and its interactions with metabolic enzymes.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor effects. The exact effects would depend on the compound’s specific biological activity and its interaction with its targets.

Biological Activity

Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine core linked to a sulfonamide moiety and a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

1. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in this compound suggests potential antitumor activity. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

2. Anticonvulsant Properties

The piperazine moiety is often associated with anticonvulsant activity. Studies have demonstrated that modifications on the piperazine structure can enhance its efficacy against seizures. This compound may exhibit similar properties, potentially acting on GABAergic systems to increase inhibitory neurotransmission .

3. Anti-inflammatory Effects

Compounds containing thiazole and piperazine rings have been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives, including those similar to this compound), against various cancer cell lines (e.g., A431, HT29). The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 10 µM, suggesting strong potential as anticancer agents .

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazol (PTZ), compounds related to this compound were tested for their ability to prevent seizures. Results showed a dose-dependent reduction in seizure frequency, highlighting the potential utility of such compounds in epilepsy treatment .

Research Findings

Scientific Research Applications

Anticancer Activity

The compound's structure includes a thiazole moiety, which is known for its significant role in anticancer drug development. Thiazole derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The results indicated that compounds with a thiazole ring demonstrated IC50 values ranging from 1.61 to 2.98 µg/mL, highlighting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | MCF-7 | 1.61 ± 1.92 |

| Thiazole Derivative B | DU145 | 1.98 ± 1.22 |

| Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | A375 | TBD |

Anticonvulsant Properties

Research has also indicated that thiazole derivatives possess anticonvulsant properties. The compound may contribute to this field by acting on various neurotransmitter systems, potentially increasing the threshold for seizure activity.

Case Study: Anticonvulsant Activity Assessment

In a study examining the anticonvulsant effects of thiazole derivatives, several compounds were tested using the pentylenetetrazol (PTZ) model. The results showed that certain derivatives provided significant protection against seizures, with some achieving a protection index of up to 9.2 .

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Thiazole Derivative C | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |

| This compound | TBD | TBD | TBD |

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thiazole derivatives in drug design. The presence of specific functional groups, such as electron-withdrawing or donating groups, significantly influences the biological activity of these compounds.

Key Findings from SAR Studies

Research indicates that:

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

Piperazine Core Functionalization : React piperazine derivatives with sulfonyl chlorides or carbamoylating agents under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce sulfonyl and carbamate groups .

Thiazole Ring Formation : Construct the 5-methyl-4-phenylthiazole moiety via Hantzsch thiazole synthesis, using α-haloketones and thioureas .

Coupling Reactions : Use nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the thiazole-carbamoyl group to the sulfonylphenyl-piperazine scaffold .

Key Validation : Monitor reaction progress via TLC and confirm purity through HPLC (e.g., using methanol/water/phosphoric acid mobile phases as in pharmacopeial methods) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL is standard for small-molecule refinement. Key steps include:

- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).

- Refinement : Apply SHELXL’s least-squares algorithms to optimize bond lengths, angles, and thermal parameters .

- Validation : Check for outliers using R-factors and the CCDC validation toolkit to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays for this compound?

Methodological considerations:

- Assay-Specific Variables : Adjust parameters like pH, temperature, or solvent (DMSO vs. aqueous buffers) to mimic physiological conditions .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

- Metabolite Interference : Test for hydrolytic degradation (e.g., esterase-mediated cleavage of the ethyl carboxylate group) using LC-MS .

Q. What strategies optimize the compound’s stability during long-term storage for in vivo studies?

- Lyophilization : Freeze-dry the compound in inert buffers (e.g., PBS) to prevent hydrolysis of the sulfonyl or carbamate groups .

- Protection from Light : Store in amber vials to avoid photodegradation of the thiazole ring .

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to track degradation products .

Q. How can computational methods guide SAR studies for derivatives of this compound?

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or receptors). Focus on the thiazole-carbamoyl group’s hydrogen-bonding potential .

- QSAR Modeling : Train models on bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing binding) .

- MD Simulations : Assess conformational flexibility of the piperazine-sulfonyl linkage under physiological conditions .

Methodological Troubleshooting

Q. Why might recrystallization fail to purify this compound, and how can this be addressed?

Common issues:

- Solvent Selection : Test mixed solvents (e.g., ethyl acetate/hexane) to balance polarity. The sulfonyl group may require polar aprotic solvents like DMF .

- Polymorphism : Use seeding with pre-characterized crystals or gradient cooling to control crystal form .

- Impurity Profile : Pre-purify via silica gel chromatography (hexane/EtOAc gradients) before recrystallization .

Q. How should researchers address low yields in the final coupling step?

- Catalyst Optimization : Switch from EDC/HOBt to DMT-MM for carbamate formation, which is less moisture-sensitive .

- Steric Hindrance : Introduce microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

- Byproduct Analysis : Use LC-MS to identify competing side reactions (e.g., sulfonyl group hydrolysis) and adjust protecting groups .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in biological activity be minimized?

- Strict QC Protocols : Enforce ≥95% purity (HPLC) and consistent stereochemistry (CD spectroscopy for chiral centers) .

- Standardized Assays : Pre-treat cells with CYP450 inhibitors to control metabolic variability .

- Reference Standards : Use pharmacopeial-grade analogs (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) for calibration .

Q. What analytical techniques confirm the absence of toxic intermediates in scaled-up synthesis?

- GC-MS : Detect volatile byproducts (e.g., ethyl chloroformate) .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

- In Silico Tox Prediction : Tools like ProTox-II can flag structural alerts (e.g., thiazole-related hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.